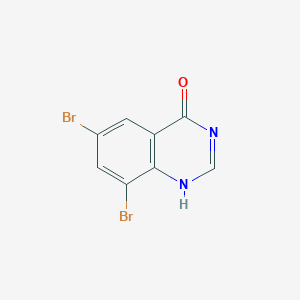

6,8-dibromoquinazolin-4(3H)-one

Übersicht

Beschreibung

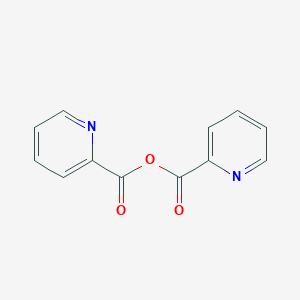

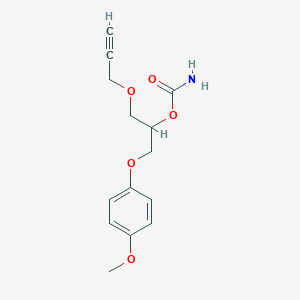

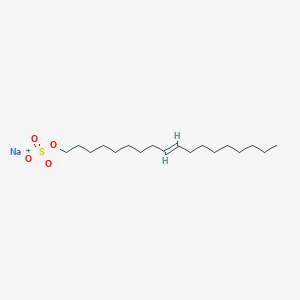

6,8-Dibromoquinazolin-4(3H)-one is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The compound has been extensively studied due to its potential in the development of antimicrobial agents. It is characterized by the presence of two bromine atoms at the 6 and 8 positions of the quinazolinone ring system, which is a fused structure combining a benzene ring with a pyrimidine ring .

Synthesis Analysis

The synthesis of 6,8-dibromoquinazolin-4(3H)-one derivatives involves several steps, including cyclization, condensation, and substitution reactions. For instance, the compound has been synthesized by the reaction of methyl 3,5-dibromoanthranilate with acetic anhydride, followed by the replacement of oxygen with nitrogen of hydrazine . Another method involves the use of gem-dibromomethylarenes as an aldehyde equivalent for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones . These methods highlight the versatility of 6,8-dibromoquinazolin-4(3H)-one as a building block for further chemical modifications .

Molecular Structure Analysis

The molecular structure of 6,8-dibromoquinazolin-4(3H)-one and its derivatives has been confirmed using various spectroscopic techniques such as IR, (1)H NMR, (13)C NMR, Mass spectral, and Elemental analysis. These techniques provide detailed information about the chemical environment of the atoms within the molecule, the presence of functional groups, and the overall molecular architecture .

Chemical Reactions Analysis

6,8-Dibromoquinazolin-4(3H)-one undergoes various chemical reactions, including condensation with aromatic aldehydes to form Schiff bases, reactions with nitrogen nucleophiles to afford quinazolinones and benzamide derivatives, and acylation and alkylation reactions to produce a variety of substituted compounds . These reactions demonstrate the reactivity of the compound and its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,8-dibromoquinazolin-4(3H)-one derivatives are influenced by the presence of the bromine atoms and the substituents attached to the quinazolinone core. These properties are crucial for the biological activity of the compounds. For example, Schiff bases of 6,8-dibromoquinazolin-4(3H)-one have shown significant antimicrobial activity, with some compounds exhibiting more anti-fungal than anti-bacterial activity . The metal complexes of 6,8-dibromoquinazolin-4(3H)-one have also demonstrated considerable antimicrobial properties against a range of microorganisms . The analgesic activity of some derivatives has been evaluated as well, indicating the potential therapeutic applications of these compounds .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Antimicrobial Agent Synthesis : Analogues of 6,8-dibromoquinazolin-4(3H)-ones have been synthesized and shown effective as antimicrobial agents, including both antibacterial and antifungal properties. These compounds exhibit potential in combating microbial infections (Barat, 2017).

Antibacterial and Antifungal Activities : Several studies have synthesized different derivatives of 6,8-dibromoquinazolin-4(3H)-one, demonstrating significant antibacterial and antifungal activities. This includes pyrazolyl-quinazolin-4(3H)-ones and Schiff bases, showing efficacy against various bacterial and fungal strains (Patel, Patel, & Barat, 2010); (Panneerselvam, Rather, Reddy, & Kumar, 2009).

Photophysical Properties

- Photophysical Property Studies : The photophysical properties of polysubstituted quinazolines, derived from 6,8-dibromoquinazolin-4(3H)-one, have been studied, indicating potential applications in materials science and photophysical research (Mphahlele, Paumo, El‐Nahas, & El-Hendawy, 2014).

Antiviral Research

- Antiviral Activities : Novel derivatives of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and evaluated for their antiviral properties against various respiratory and biodefense viruses. These compounds have shown effectiveness in inhibiting virus replication (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Anticancer Research

- Anticancer Agent Synthesis : Research has focused on synthesizing various derivatives of 6,8-dibromoquinazolin-4(3H)-one with potential applications as anticancer agents. These derivatives have been explored for their efficacy in treating different types of cancers, highlighting the versatility of this compound in oncological research (Sirisoma et al., 2009).

Anticonvulsant Activity

- Anticonvulsant Activity : Schiff bases of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and evaluated for anticonvulsant activity, demonstrating potential in the development of new anticonvulsant drugs (Paneersalvam, Raj, Ishar, Singh, & Sharma, 2010).

Analgesic Activity

- Analgesic Activity : Some derivatives of 6,8-dibromoquinazolin-4(3H)-one have been synthesized and shown to possess analgesic activity. This indicates the potential of these compounds in pain management (Saad, Osman, & Moustafa, 2011).

Antifungal Activity

- Antifungal Activity : Novel quinazolin-4(3H)-one derivatives, including those based on 6,8-dibromoquinazolin-4(3H)-one, have been developed with promising antifungal activities. These findings open new avenues for the development of antifungal agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,8-dibromo-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUXMFPULVMCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369441 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromoquinazolin-4(3H)-one | |

CAS RN |

17518-85-3 | |

| Record name | 6,8-dibromoquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Tert-butyl-6,9,12-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B102547.png)

![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)